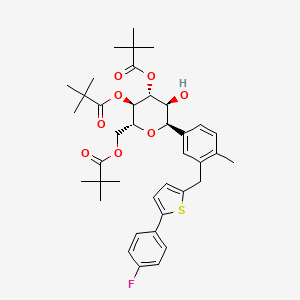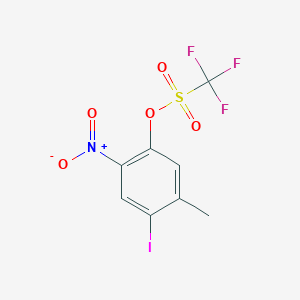
4-Iodo-5-methyl-2-nitrophenyl trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-5-methyl-2-nitrophenyl trifluoromethanesulphonate is an organic compound with the molecular formula C8H5F3INO5S. It is a derivative of phenyl trifluoromethanesulphonate, characterized by the presence of iodine, methyl, and nitro groups on the phenyl ring. This compound is of interest in organic synthesis and various chemical reactions due to its unique structural features.
Preparation Methods
The synthesis of 4-Iodo-5-methyl-2-nitrophenyl trifluoromethanesulphonate typically involves the following steps:
Iodination: The substitution of a hydrogen atom with an iodine atom.
Methylation: The addition of a methyl group to the phenyl ring.
The reaction conditions often involve the use of strong acids, bases, and specific catalysts to facilitate these transformations. Industrial production methods may employ optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Iodo-5-methyl-2-nitrophenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the trifluoromethanesulphonate group acts as a leaving group, facilitating the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodo-5-methyl-2-nitrophenyl trifluoromethanesulphonate is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 4-Iodo-5-methyl-2-nitrophenyl trifluoromethanesulphonate involves its ability to participate in various chemical reactions. The trifluoromethanesulphonate group is a good leaving group, facilitating nucleophilic substitution reactions. The nitro group can undergo reduction, and the iodine atom can be replaced by other nucleophiles. These reactions are mediated by specific catalysts and reagents, targeting different molecular pathways.
Comparison with Similar Compounds
Similar compounds to 4-Iodo-5-methyl-2-nitrophenyl trifluoromethanesulphonate include:
4-Iodo-2-nitrophenyl trifluoromethanesulphonate: Lacks the methyl group, affecting its reactivity and applications.
5-Methyl-2-nitrophenyl trifluoromethanesulphonate: Lacks the iodine atom, influencing its chemical behavior.
4-Iodo-5-methylphenyl trifluoromethanesulphonate: Lacks the nitro group, altering its reactivity in reduction reactions.
The uniqueness of this compound lies in the combination of these functional groups, providing a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C8H5F3INO5S |
|---|---|
Molecular Weight |
411.10 g/mol |
IUPAC Name |
(4-iodo-5-methyl-2-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H5F3INO5S/c1-4-2-7(6(13(14)15)3-5(4)12)18-19(16,17)8(9,10)11/h2-3H,1H3 |
InChI Key |
DRTLILORMKYAED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





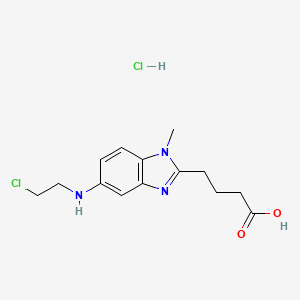
![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13431887.png)
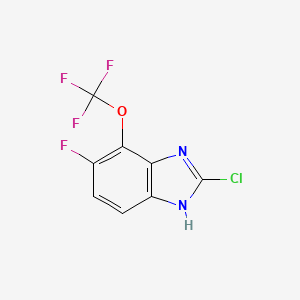


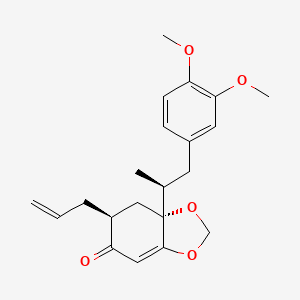
![2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431904.png)


![sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate](/img/structure/B13431930.png)
